6-Cyclopropyl-1-(2-(ethylamino)-2-oxoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound is notable for its diverse biological activities and potential therapeutic applications. The structure features a pyrazolo ring fused with a pyridine, which is further substituted with various functional groups, enhancing its reactivity and biological profile.
The compound has been referenced in various scientific literature and patents, highlighting its significance in medicinal chemistry and pharmacological research. Notably, it has been identified as a precursor for synthesizing other pyrazolo[3,4-b]pyridine derivatives, which are of interest for their potential as therapeutic agents targeting multiple biological pathways .
6-Cyclopropyl-1-(2-(ethylamino)-2-oxoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can be classified as:
The synthesis of 6-Cyclopropyl-1-(2-(ethylamino)-2-oxoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. Key methods include:
The synthetic pathway often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and purity. Techniques like chromatography are employed for purification of intermediates and final products.
The molecular formula of 6-Cyclopropyl-1-(2-(ethylamino)-2-oxoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is . The compound features:
Key data points include:
The compound participates in various chemical reactions typical of carboxylic acids and heterocycles:
These reactions often require specific catalysts or reagents to proceed efficiently. The stability of the cyclopropyl group can influence the reactivity of the compound in these transformations.
The mechanism of action for compounds like 6-Cyclopropyl-1-(2-(ethylamino)-2-oxoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid often involves modulation of enzyme activity or receptor interactions. For instance:
Research indicates that similar compounds in this class can influence pathways like cyclic guanosine monophosphate signaling, which is crucial for vascular smooth muscle relaxation and other physiological processes .
Quantitative analyses such as melting point determination, spectral analysis (NMR, IR), and mass spectrometry are essential for characterizing this compound's purity and structural integrity.
6-Cyclopropyl-1-(2-(ethylamino)-2-oxoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has potential applications in:
Its versatility in synthetic chemistry also makes it valuable for creating libraries of novel compounds with diverse biological activities.
The pyrazolo[3,4-b]pyridine nucleus represents a privileged scaffold in medicinal chemistry, formed by the fusion of pyrazole and pyridine rings at specific bond positions. This bicyclic heterocycle exhibits remarkable versatility in drug design due to its ability to engage in diverse binding interactions with biological targets. The planar configuration facilitates π-π stacking interactions with aromatic residues in enzyme binding pockets, while the nitrogen-rich structure provides multiple hydrogen bonding acceptors and donors. These properties collectively enable high-affinity binding to numerous therapeutic targets, making this core structure invaluable in modern drug discovery [8].
Recent research demonstrates that ring substitution patterns critically determine pharmacological profiles. The 1H-pyrazolo[3,4-b]pyridine isomer (predominantly studied) allows for strategic functionalization at positions N1, C3, C4, and C6. For instance, C4-carboxylic acid derivatives exhibit enhanced interactions with enzymatic binding sites through ionic and hydrogen bonding, while N1-alkyl/arylethyl substitutions influence membrane permeability and target specificity. The molecular framework serves as a rigid pharmacophore that constrains substituent geometry, optimizing binding orientation within target pockets [8] [10].
Table 1: Structural Comparison of Pyrazolopyridine Derivatives with Target Compound
Compound Name | Core Structure | N1 Substituent | C3 Substituent | C6 Substituent | C4 Functional Group |
---|---|---|---|---|---|
Target Compound | Pyrazolo[3,4-b]pyridine | -CH₂C(O)NHCH₂CH₃ | -CH₃ | Cyclopropyl | -COOH |
6-Cyclopropyl-1-ethyl derivative [9] | Pyrazolo[3,4-b]pyridine | -CH₂CH₃ | -H | Cyclopropyl | -COOH |
6-Cyclopropyl-1-methyl-3-oxo derivative [7] | 3-oxo-2,3-dihydro | -CH₃ | =O | Cyclopropyl | -COOH |
1-[2-(Cyclopentylamino)-2-oxoethyl] derivative [4] | Pyrazolo[3,4-b]pyridine | -CH₂C(O)NH-cyclopentyl | -CH₃ | Cyclopropyl | -COOH |
6-Cyclopropyl-1-(2-(isopropylamino)-2-oxoethyl) derivative [2] | Pyrazolo[3,4-b]pyridine | -CH₂C(O)NHCH(CH₃)₂ | -CH₃ | Cyclopropyl | -COOH |
The electronic distribution profile across the fused ring system creates electron-deficient regions at C4 and C6 positions, making them prime sites for nucleophilic substitution or for installing electron-withdrawing groups that enhance binding affinity. This characteristic underpins the scaffold's prevalence in kinase inhibitor development, particularly against cyclin-dependent kinases (CDKs) and fibroblast growth factor receptors. Pyrazolopyridines like SQ-67563 and BMS-265246 exemplify selective CDK1/CDK2 inhibitors that leverage this electronic architecture, achieving 22- to 250-fold selectivity over CDK4 [10]. The structural rigidity also contributes to reduced entropic penalties during target binding, significantly improving binding free energy compared to flexible scaffolds.
The cyclopropyl moiety at the C6 position serves as a strategic bioisostere for phenyl groups while conferring distinct advantages. This small, strained aliphatic ring enhances metabolic stability by resisting oxidative metabolism through cytochrome P450 enzymes, a significant limitation of methyl or phenyl substituents. The high C-H bond strength (approximately 106 kcal/mol) in cyclopropane derivatives impedes hydrogen abstraction, thereby improving metabolic resistance. Simultaneously, the elevated lipophilicity (πR = 1.1) compared to straight-chain alkyl groups optimizes membrane permeability without excessive hydrophobicity. In the target compound, the cyclopropyl group occupies a hydrophobic enzyme pocket, with the ring strain energy contributing to stronger van der Waals interactions than unstrained cycloalkyl groups [4] [8].
The C4-carboxylic acid functionality is indispensable for molecular recognition processes. This group enables:
For pyrazolopyridine-based GABA modulators like etazolate and cartazolate, the carboxylic acid is crucial for allosteric modulation of GABAₐ receptors. These compounds sensitize the GABA/BZ receptor complex to GABA agonists through interactions involving the BZ-P₅₁ binding protein, with efficacy dependent on chloride ion concentration [10]. The anion-dependent mechanism demonstrates how the ionized carboxylic acid facilitates chloride coordination within the receptor complex.
Table 2: Molecular Properties Influenced by Key Substituents
Structural Feature | Physicochemical Contributions | Biological Impact | Example in Target Compound |
---|---|---|---|
Pyrazolo[3,4-b]pyridine core | π-π stacking capability, Multiple H-bonding sites, Dipole moment ~4.5D | Target protein binding affinity, Kinase inhibition, Receptor modulation | Core scaffold with N1, C3, C4, C6 substitutions |
C6-Cyclopropyl | Lipophilicity (logP increase ~0.7), Steric bulk (Es = -2.1), Metabolic stability | Enhanced membrane permeability, Occupation of hydrophobic pockets, Resistance to CYP oxidation | Cyclopropyl group at C6 position |
C4-Carboxylic acid | pKa ~4.5 (ionization state), H-bond donor/acceptor capacity, Polar surface area ~26Ų | Salt bridge formation, Metal coordination, Solubility modulation | -COOH at C4 position |
N1-(2-oxoethyl)ethylamino | H-bond acceptor (amide oxygen), Rotatable bonds (n=4), Moderate lipophilicity | Protein backbone mimicry, Interaction with amide-recognition domains | -CH₂C(O)NHCH₂CH₃ at N1 |
The N1-(2-(ethylamino)-2-oxoethyl) side chain introduces a peptidomimetic character through its amide bond, enabling interactions with enzyme subsites that recognize protein backbones. The terminal ethyl group provides moderate hydrophobicity for niche hydrophobic interactions without compromising solubility. This specific substitution pattern creates a three-point attachment with biological targets: (1) the core scaffold engages in π-stacking and hydrogen bonding, (2) the carboxylic acid forms electrostatic interactions, and (3) the amide side chain provides additional hydrogen bonding and hydrophobic contacts. This multi-modal interaction profile explains the high target affinity observed in pyrazolopyridine derivatives bearing this substitution pattern [2] [4].
The therapeutic exploration of pyrazolopyridines began in the 1970s with anxiolytic research, exemplified by etazolate (SQ 20009) and cartazolate (SQ 65396). These early compounds functioned as positive allosteric modulators of GABAₐ receptors through interaction with the barbiturate binding site. Unlike benzodiazepines, they demonstrated anion-dependent receptor modulation, enhancing GABAergic transmission through chloride ion channel facilitation. Williams and Risley (1979) first documented their ability to stimulate benzodiazepine receptor binding in a chloride-dependent manner, with efficacy varying regionally across the brain (highest in cerebellum) [10]. This regional specificity correlated with the distribution of the BZ-P₅₁ binding protein, suggesting a unique mechanism distinct from classical benzodiazepines.
The early 2000s marked a therapeutic expansion toward kinase inhibition and cardiovascular applications. Pyrazolopyridines gained prominence as selective cyclin-dependent kinase inhibitors, with compounds like SQ-67563 (4) and BMS-265246 (5) demonstrating potent inhibition of CDK1 and CDK2. These inhibitors induced G2/M cell cycle arrest in A2780 and HCT116 cell lines, validating the scaffold's potential in oncology. The subsequent development culminated in FDA-approved drugs:
These drugs leverage the pyrazolopyridine core's ability to engage in hydrogen bonding networks with sGC while maintaining optimal pharmacokinetic properties [8].
Table 3: Historical Milestones in Pyrazolopyridine Therapeutic Development
Time Period | Therapeutic Area | Key Developments | Representative Agents |
---|---|---|---|
1970s-1980s | Neuroscience | GABAₐ receptor modulation, Anxiolytic discovery, Chloride-dependent mechanism | Etazolate, Cartazolate, Tracazolate |
1990s-2000s | Oncology | Kinase inhibition, CDK1/CDK2 selectivity, Cell cycle arrest | SQ-67563, BMS-265246 |
2010s-Present | Cardiovascular | sGC stimulation, Cardiovascular disease treatment | Riociguat (Adempas®, 2013), Vericiguat (Verquvo®, 2021) |
2010s-Present | Infectious Diseases | Antimalarial scaffolds, Non-quinoline derivatives | PfDHODH inhibitors, Hybrid molecules |
2019-2025 | Multi-target Agents | Kinase inhibition, Anti-inflammatory, Anticancer | FGFR inhibitors, p38α kinase inhibitors |
Recent research (2019-2025) has focused on structural diversification to address emerging therapeutic needs. Pyrazolopyridines have shown exceptional promise as non-quinoline antimalarials targeting Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). Pinheiro et al. (2019) demonstrated that pyrazolopyridine derivatives overcome chloroquine resistance through novel mechanisms, with in vivo efficacy against Plasmodium berghei [3]. The scaffold has also been engineered into multi-target inhibitors for p38α kinase, CDK2, and CDK9, capitalizing on its ability to occupy multiple ATP-binding site regions simultaneously. Contemporary synthetic approaches focus on green chemistry techniques, including microwave-assisted synthesis, nanocatalysis, and multicomponent reactions, improving efficiency and sustainability [8].
The structural evolution of pyrazolopyridine therapeutics reveals a consistent strategy: retention of the core scaffold with strategic substitutions to optimize target engagement. The introduction of the cyclopropyl-carboxylic acid pharmacophore (as seen in the target compound) represents a contemporary approach to balancing potency and drug-like properties. This structural motif has become prominent in kinase inhibitor and antimetabolite research, addressing limitations of earlier derivatives regarding selectivity and metabolic stability.
Table 4: Structural Evolution of Key Pyrazolopyridine Therapeutics
Generation | Core Structure | Key Substituents | Therapeutic Targets |
---|---|---|---|
First (1970s) | 1H-pyrazolo[3,4-b]pyridine | 5-Carboxylic acid ethyl ester, N1-alkyl chains | GABAₐ receptor |
Second (1990s) | 1H-pyrazolo[3,4-b]pyridine | 3-Amino groups, 4-Aryl substituents | CDK1, CDK2 |
Third (2010s) | 1H-pyrazolo[3,4-b]pyridine | 4-Carboxylic acid, 6-Aminopyrimidine | sGC (cardiovascular) |
Current (2020s) | 1H-pyrazolo[3,4-b]pyridine | 6-Cyclopropyl, 4-Carboxylic acid, N1-amide chains | Kinases, PfDHODH |
CAS No.: 1467093-03-3
CAS No.: 1164-45-0
CAS No.: 13982-63-3
CAS No.: 13966-05-7
CAS No.: 13131-49-2
CAS No.: